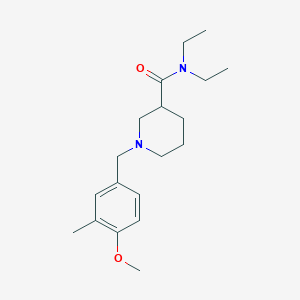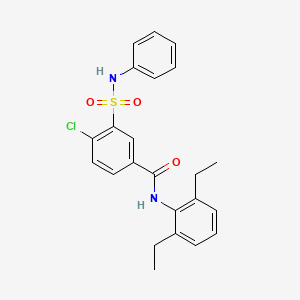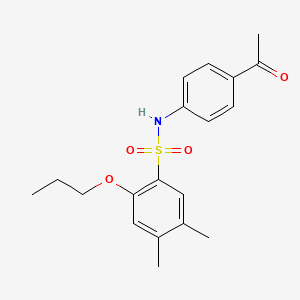
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid compound that was first synthesized in the 1970s. It has gained popularity in recent years as a designer drug and has been associated with numerous deaths and overdoses. Despite its dangerous reputation, U-47700 has also been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide acts on the mu-opioid receptor, which is responsible for pain relief and euphoria. It binds to the receptor and activates it, leading to the release of dopamine and other neurotransmitters. This results in a feeling of euphoria, pain relief, and sedation.
Biochemical and physiological effects:
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide has been shown to have similar effects to other opioids, including pain relief, sedation, and euphoria. It can also cause respiratory depression, which can be fatal in high doses. Additionally, it can cause nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide has been used in laboratory experiments to study its effects on the mu-opioid receptor and its potential as a painkiller. However, its use is limited by its potential for addiction and overdose, as well as its illegal status in many countries.
Direcciones Futuras
Future research on N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide could focus on developing safer and more effective painkillers that target the mu-opioid receptor. Additionally, research could explore the potential for N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide to be used in the treatment of addiction, as it has been shown to have a lower potential for addiction than other opioids. However, further research is needed to fully understand the risks and benefits of N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide.
Métodos De Síntesis
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of p-anisidine with 3-methyl-2-butanone to form 4-methoxy-3-methylphenylacetone, which is then reduced using sodium borohydride to produce the intermediate 4-methoxy-3-methylphenylpropanol. This intermediate is then reacted with N,N-diethylamine and phosgene to form N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
N,N-diethyl-1-(4-methoxy-3-methylbenzyl)-3-piperidinecarboxamide has been studied for its potential use as a painkiller due to its opioid activity. It has been shown to have a higher affinity for the mu-opioid receptor than morphine, which could make it a more effective painkiller. However, its use as a painkiller is limited by its potential for addiction and overdose.
Propiedades
IUPAC Name |
N,N-diethyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-5-21(6-2)19(22)17-8-7-11-20(14-17)13-16-9-10-18(23-4)15(3)12-16/h9-10,12,17H,5-8,11,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVIJFZLBVKERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894485.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)

![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)
![1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)

![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)

![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)
![2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4894564.png)